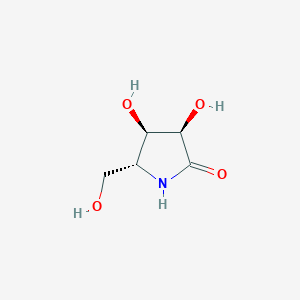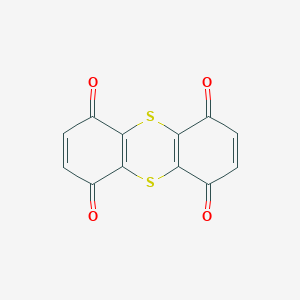
1,4,6,9-Thianthrenetetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,6,9-Thianthrenetetrone, also known as TTT, is a synthetic compound that is used in research laboratories for a variety of purposes. It is a derivative of thianthrene, a heterocyclic aromatic compound. TTT is a colorless crystalline solid that has been used in a wide range of scientific research applications. It has been studied for its potential use in biochemistry, pharmacology, and toxicology.
Méthode De Synthèse Détaillée
Applications De Recherche Scientifique
1,4,6,9-Thianthrenetetrone has been used in a variety of scientific research applications. It has been studied for its potential use in biochemistry, pharmacology, and toxicology. It has been used as a substrate for the study of enzyme kinetics and as a ligand for the study of protein-ligand interactions. It has also been used as a fluorescent probe to study the structure and dynamics of proteins and other biomolecules.
Mécanisme D'action
1,4,6,9-Thianthrenetetrone has been studied for its potential use in biochemistry, pharmacology, and toxicology. It has been shown to bind to proteins and other biomolecules, and it has been used as a fluorescent probe to study the structure and dynamics of these molecules. The mechanism of action of 1,4,6,9-Thianthrenetetrone is not fully understood, but it is thought to interact with proteins and other biomolecules through hydrogen bonding and electrostatic interactions.
Effets Biochimiques Et Physiologiques
1,4,6,9-Thianthrenetetrone has been studied for its potential use in biochemistry, pharmacology, and toxicology. It has been shown to bind to proteins and other biomolecules, and it has been used as a fluorescent probe to study the structure and dynamics of these molecules. It has also been used to study the biochemical and physiological effects of drugs and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
1,4,6,9-Thianthrenetetrone has many advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. It is also highly stable and has a long shelf life. Additionally, it has a wide range of applications, including use as a fluorescent probe and as a substrate for enzyme kinetics studies. However, the compound is highly toxic and should be handled with extreme caution.
Orientations Futures
1,4,6,9-Thianthrenetetrone has been studied for its potential use in biochemistry, pharmacology, and toxicology. There are a number of potential future directions for research involving 1,4,6,9-Thianthrenetetrone. These include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. Additionally, further studies of its use as a fluorescent probe and its potential use as a substrate for enzyme kinetics studies could provide valuable insights into the structure and dynamics of proteins and other biomolecules. Finally, further research into its potential toxicity and its potential use as an environmental pollutant could provide important information on the safety of the compound.
Propriétés
IUPAC Name |
thianthrene-1,4,6,9-tetrone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4O4S2/c13-5-1-2-6(14)10-9(5)17-11-7(15)3-4-8(16)12(11)18-10/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIWRDPIRQQHEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C2=C(C1=O)SC3=C(S2)C(=O)C=CC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376719 |
Source


|
| Record name | 1,4,6,9-Thianthrenetetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,6,9-Thianthrenetetrone | |
CAS RN |
147727-02-4 |
Source


|
| Record name | 1,4,6,9-Thianthrenetetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

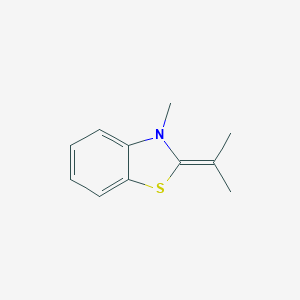
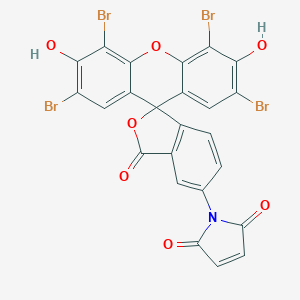
![N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide](/img/structure/B116019.png)
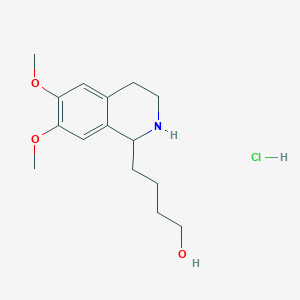
![Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B116022.png)
![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B116023.png)
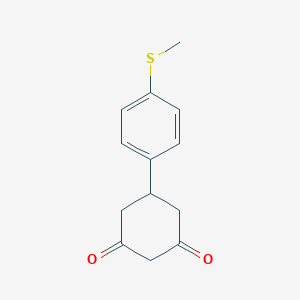
![9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione](/img/structure/B116030.png)
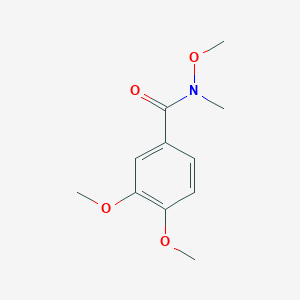
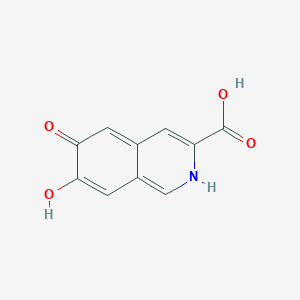
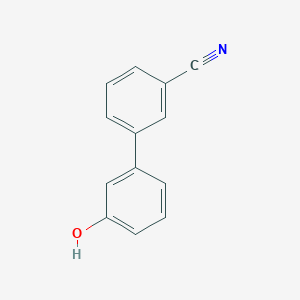
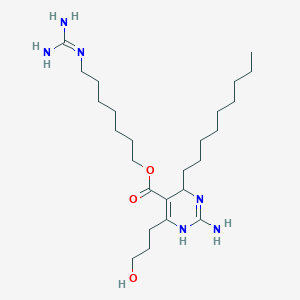
![(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B116040.png)
